molecular formula C15H14BrNO B5707766 N-(3-bromophenyl)-3,5-dimethylbenzamide

N-(3-bromophenyl)-3,5-dimethylbenzamide

Cat. No. B5707766
M. Wt: 304.18 g/mol
InChI Key: FBSIJWYGTMQWQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-bromophenyl)-3,5-dimethylbenzamide, also known as BDMC, is a chemical compound that belongs to the class of benzamides. This compound has gained significant attention in recent years due to its potential applications in scientific research, particularly in the field of cancer research. BDMC has been shown to exhibit promising anticancer properties, making it a potential candidate for the development of new cancer therapies. In

Mechanism of Action

The exact mechanism of action of N-(3-bromophenyl)-3,5-dimethylbenzamide is not fully understood. However, it is believed that this compound exerts its anticancer effects by targeting multiple signaling pathways involved in cancer cell growth and survival. This compound has been shown to inhibit the activity of several key enzymes involved in cancer cell proliferation, including cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs). Additionally, this compound has been shown to induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In addition to its anticancer properties, this compound has been shown to exhibit anti-inflammatory and antioxidant effects. This compound has also been shown to modulate the expression of several key genes involved in cancer cell growth and survival, including p53, Bcl-2, and p21.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-bromophenyl)-3,5-dimethylbenzamide in lab experiments is its potential as a new anticancer therapy. This compound has been shown to exhibit promising cytotoxic effects against a variety of cancer cell lines, making it a potential candidate for further development as a cancer treatment. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are several future directions for research on N-(3-bromophenyl)-3,5-dimethylbenzamide. One area of interest is the development of new formulations of this compound that can improve its solubility and bioavailability. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and identify its molecular targets. Finally, there is a need for in vivo studies to determine the efficacy and safety of this compound as a potential cancer therapy.

Synthesis Methods

N-(3-bromophenyl)-3,5-dimethylbenzamide can be synthesized using a variety of methods. One common method involves the reaction of 3,5-dimethylbenzoic acid with thionyl chloride to form 3,5-dimethylbenzoyl chloride. This is then reacted with 3-bromoaniline to form this compound. Another method involves the reaction of 3,5-dimethylbenzoic acid with phosphorus pentachloride to form 3,5-dimethylbenzoyl chloride, which is then reacted with 3-bromoaniline to form this compound.

Scientific Research Applications

N-(3-bromophenyl)-3,5-dimethylbenzamide has been the subject of numerous scientific studies due to its potential anticancer properties. It has been shown to exhibit cytotoxic effects against a variety of cancer cell lines, including breast cancer, lung cancer, and liver cancer. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells by blocking the cell cycle progression.

properties

IUPAC Name

N-(3-bromophenyl)-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO/c1-10-6-11(2)8-12(7-10)15(18)17-14-5-3-4-13(16)9-14/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBSIJWYGTMQWQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC(=CC=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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